molecular formula C19H24N6O B2933945 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine CAS No. 2201471-94-3

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine

Cat. No. B2933945
CAS RN: 2201471-94-3
M. Wt: 352.442
InChI Key: JCYFZSBLMRUZIP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . It is considered as a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine .


Synthesis Analysis

The synthesis of such compounds often involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . The key starting material, pyrazolopyrimidine, can be obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is linked to a piperidin-4-yl group via a methoxy bridge . The structure of similar compounds has been confirmed by 1H, 13C, and 1H/15N HMBC NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often include condensation of hydrazine with amide acetals or aldehydes, followed by cyclization .

Scientific Research Applications

Synthesis and Derivative Formation

Researchers have developed methods for synthesizing a variety of heterocyclic compounds that share structural similarities with the query chemical. These methods often involve cyclization reactions and the use of specific reagents to introduce different functional groups, aiming at creating compounds with potential pharmacological activities. For example, El-Assiery et al. (2004) explored the synthesis of new annulated pyrazolo-pyrido and pyrano pyrimidine derivatives, showcasing the versatility in creating structurally complex molecules from simpler pyrazolopyridine precursors El-Assiery, Galal, & Fouda, 2004.

Potential Biological Activities

The synthesized compounds often undergo testing for various biological activities, including antimicrobial, antitumor, and antioxidant properties. For instance, El‐Borai et al. (2013) investigated the antioxidant, antitumor, and antimicrobial activities of new pyrazolopyridines, highlighting the potential of these compounds in medicinal chemistry El‐Borai, Rizk, Beltagy, & El-Deeb, 2013.

Structural and Optical Properties

Research also extends to understanding the structural and optical properties of these compounds, which can be crucial for their application in materials science. Palion-Gazda et al. (2019) examined the structure-dependent and environment-responsive optical properties of trisheterocyclic systems, providing insights into how these compounds might be utilized in the development of new materials with specific optical characteristics Palion-Gazda, Machura, Klemens, et al., 2019.

Coordination Chemistry and Sensing Applications

Heterocyclic compounds similar to the query chemical are also studied for their coordination chemistry, potentially leading to applications in sensing and molecular recognition. Halcrow (2005) reviewed the use of pyrazolylpyridine derivatives in coordination chemistry, highlighting their applications in luminescent lanthanide compounds for biological sensing Halcrow, 2005.

Future Directions

The future directions for this compound could involve further exploration of its potential as a therapeutic agent, given the promising results shown by similar compounds . Further studies could also focus on optimizing the synthesis process and investigating the compound’s physical and chemical properties in more detail.

properties

IUPAC Name

1,6-dimethyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-13-5-4-8-20-19(13)26-12-15-6-9-25(10-7-15)18-16-11-21-24(3)17(16)22-14(2)23-18/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYFZSBLMRUZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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